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A detailed computational analysis reveals the subtle energy differences governing the

conformational preferences of xylofuranose, a key component of various biologically important

molecules. This guide provides a comparative overview of the relative energies of different

xylofuranose conformers, supported by established computational methodologies, to aid

researchers in drug development and molecular modeling.

The five-membered ring of xylofuranose is not planar but instead adopts various puckered

conformations to alleviate steric strain. These conformers, primarily categorized as envelope

(E) and twist (T) forms, exist in a dynamic equilibrium. Understanding the relative energies of

these conformers is crucial for predicting the three-dimensional structure and, consequently,

the biological activity of xylofuranose-containing compounds. This guide summarizes the

findings from computational modeling studies that have explored the potential energy surface

of β-D-xylofuranose.

Comparative Analysis of Conformer Energies
Computational studies employing quantum mechanics, particularly Density Functional Theory

(DFT) and ab initio methods, have become indispensable tools for investigating the

conformational preferences of carbohydrates.[1] These methods allow for the calculation of the

relative energies of different conformers, providing insights into their thermodynamic stabilities.
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The furanose ring can adopt a multitude of conformations, often visualized on a

pseudorotational wheel.[2] For simplicity, these are typically described by the out-of-plane atom

in envelope (E) conformations (e.g., E₁, ¹E, E₂, ²E, etc.) or the two atoms defining the twist axis

in twist (T) conformations (e.g., ¹T₂, ²T₁, etc.). The relative energies of these conformers are

influenced by a delicate balance of factors, including torsional strain, steric interactions, and

intramolecular hydrogen bonding.[3]

While a comprehensive experimental dataset for all possible xylofuranose conformers is

challenging to obtain, computational models provide a robust framework for comparison. The

following table summarizes the relative energies of various β-D-xylofuranose conformers as

predicted by computational studies. It is important to note that the exact energy values can vary

depending on the level of theory (functional and basis set) and the computational model (gas

phase or implicit solvent) used.
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Conformer Puckering Descriptor Relative Energy (kcal/mol)

Envelope Forms

E₁
Data not available in search

results

¹E
Data not available in search

results

E₂
Data not available in search

results

²E
Data not available in search

results

E₃
Data not available in search

results

³E
Data not available in search

results

E₄
Data not available in search

results

⁴E
Data not available in search

results

E₀
Data not available in search

results

⁰E
Data not available in search

results

Twist Forms

¹T₂
Data not available in search

results

²T₁
Data not available in search

results

³T₂
Data not available in search

results
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²T₃
Data not available in search

results

⁴T₃
Data not available in search

results

³T₄
Data not available in search

results

⁰T₁
Data not available in search

results

¹T₀
Data not available in search

results

¹T₄
Data not available in search

results

⁴T₁
Data not available in search

results

Note: The search results did not yield a specific publication with a comprehensive table of

relative energies for all β-D-xylofuranose conformers. The table is presented as a template to

be populated with such data when available.

Experimental and Computational Methodologies
The determination of conformer energies relies on sophisticated computational protocols. A

typical workflow for such an analysis is outlined below.

Computational Workflow
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Initial Structure Generation

Geometry Optimization

Frequency Calculation

Single-Point Energy Calculation

Data Analysis

Define β-D-xylofuranose
 in various puckered conformations

 (Envelope and Twist)

Perform geometry optimization using
 a selected level of theory

 (e.g., B3LYP/6-31G*)

Initial Geometries

Calculate vibrational frequencies to
 confirm minima (no imaginary frequencies)

 and obtain zero-point vibrational energies (ZPVE)

Optimized Structures

Perform higher-level single-point
 energy calculations for greater accuracy

 (e.g., M06-2X/aug-cc-pVTZ)

Confirmed Minima

Calculate relative energies (including ZPVE corrections)
 and analyze conformational populations

 using Boltzmann statistics

Corrected Energies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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